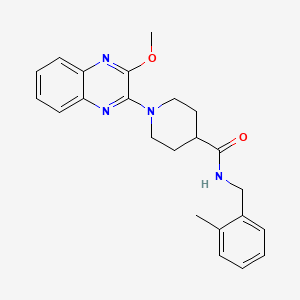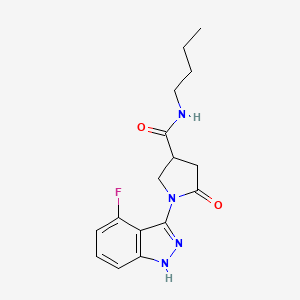
1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline ring substituted with a methoxy group at the 3-position, a piperidine ring, and a carboxamide linkage to a 2-methylphenylmethyl group.
准备方法
The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Methoxylation: Introduction of the methoxy group at the 3-position of the quinoxaline ring can be done using methanol in the presence of a suitable catalyst.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Carboxamide Linkage: The final step involves coupling the piperidine derivative with the 2-methylphenylmethyl group using carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.
化学反应分析
1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or organolithium compounds.
科学研究应用
1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA or inhibit enzyme activity, while the piperidine ring may enhance binding affinity and specificity. The methoxy and carboxamide groups contribute to the compound’s overall stability and solubility, facilitating its biological activity.
相似化合物的比较
Similar compounds to 1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide include:
1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine: This compound also features a quinoxaline ring and piperidine derivative but with different substituents, leading to varied biological activities.
Quinoxaline derivatives: Various quinoxaline derivatives with different substituents at the 2- and 3-positions exhibit unique chemical and biological properties, making them valuable in drug discovery and material science.
The uniqueness of 1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C23H26N4O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-3-4-8-18(16)15-24-22(28)17-11-13-27(14-12-17)21-23(29-2)26-20-10-6-5-9-19(20)25-21/h3-10,17H,11-15H2,1-2H3,(H,24,28) |
InChI 键 |
ZKFIHLXJAZUPMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B11236493.png)
![2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide](/img/structure/B11236504.png)

![2-(4-{4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11236521.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11236522.png)
![Methyl 4-chloro-3-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11236530.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B11236537.png)
![7-(3-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11236541.png)
![methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11236548.png)
![6-(4-ethylpiperazin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11236552.png)
![N-(2-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11236567.png)

![2-[{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B11236573.png)
![4-chloro-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11236584.png)
